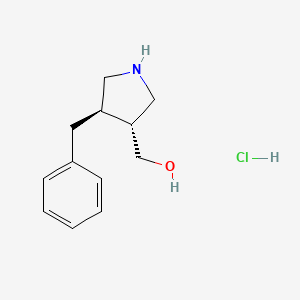
((3R,4R)-4-Benzylpyrrolidin-3-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3R,4R)-4-Benzylpyrrolidin-3-yl)methanol hydrochloride: is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a benzyl group attached to the pyrrolidine ring and a methanol group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4R)-4-Benzylpyrrolidin-3-yl)methanol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Addition of the Methanol Group: The methanol group is added through a reduction reaction, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carbonyl group.
Reduction: Reduction reactions can further reduce the carbonyl group back to the methanol group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of benzylpyrrolidinone derivatives.
Reduction: Regeneration of the original methanol group.
Substitution: Formation of various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((3R,4R)-4-Benzylpyrrolidin-3-yl)methanol hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a chiral auxiliary in asymmetric synthesis. It helps in the production of enantiomerically pure compounds, which are essential in studying biological processes and drug development.
Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and its ability to interact with biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of ((3R,4R)-4-Benzylpyrrolidin-3-yl)methanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzyl group enhances its binding affinity to hydrophobic pockets, while the pyrrolidine ring provides structural stability. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simple pyrrolidine ring without any substituents.
N-Benzylpyrrolidine: A pyrrolidine ring with a benzyl group attached.
(3R,4R)-4-Benzylpyrrolidin-3-ol: Similar structure but without the hydrochloride salt form.
Uniqueness: ((3R,4R)-4-Benzylpyrrolidin-3-yl)methanol hydrochloride is unique due to the presence of both the benzyl and methanol groups, which confer specific chemical and biological properties. The hydrochloride salt form enhances its solubility, making it more versatile for various applications.
Eigenschaften
Molekularformel |
C12H18ClNO |
|---|---|
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
[(3R,4R)-4-benzylpyrrolidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c14-9-12-8-13-7-11(12)6-10-4-2-1-3-5-10;/h1-5,11-14H,6-9H2;1H/t11-,12+;/m0./s1 |
InChI-Schlüssel |
HFHYPMMISFBFOE-ZVWHLABXSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](CN1)CO)CC2=CC=CC=C2.Cl |
Kanonische SMILES |
C1C(C(CN1)CO)CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



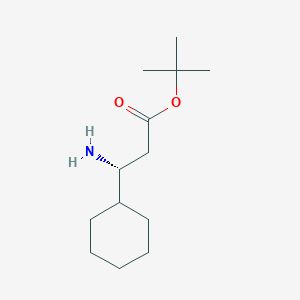
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B15279803.png)
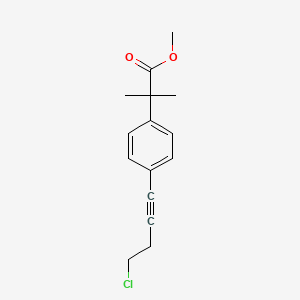

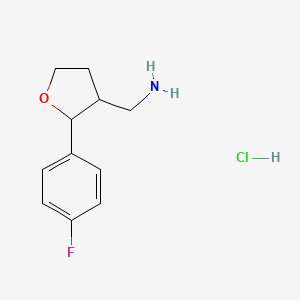
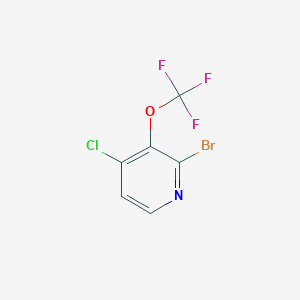
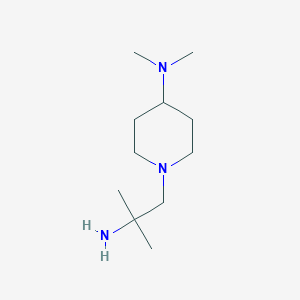



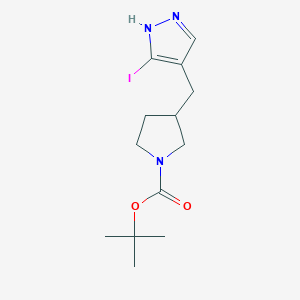
![2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B15279859.png)

